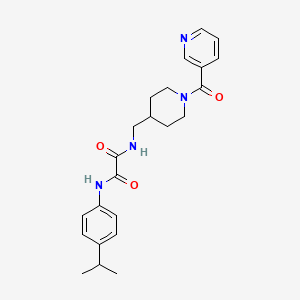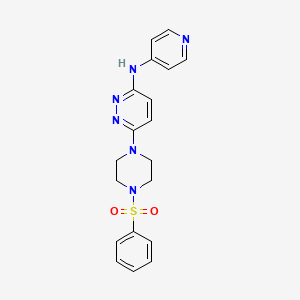
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using a specific method, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
Antimicrobial and Antimalarial Activities
Studies have synthesized and tested various derivatives of piperazine, incorporating the phenylsulfonyl group, for their antimicrobial and antimalarial activities. For instance, sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety have shown in vitro activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial effects (Bhatt, Kant, & Singh, 2016). Another study focused on substituted tricyclic compounds demonstrating significant antibacterial and antifungal activities, showcasing the potential of such structures in antimicrobial research (Mittal, Sarode & Vidyasagar, 2011).
Atypical Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides has identified compounds with high affinities for 5-HT(2C) and 5-HT(6) receptors, indicating potential as atypical antipsychotic agents. One such compound demonstrated considerable antagonistic activity for both receptors (Park et al., 2010).
Synthetic Chemistry Applications
The synthesis of piperazine derivatives has been explored for a variety of chemical applications, including the creation of pharmaceutically relevant compounds. For example, Brønsted acid-mediated cyclization–dehydrosulfonylation/reduction sequences have provided an efficient method to access pyrazinoisoquinolines and pyridopyrazines, which are of interest in the development of new pharmaceuticals (Rao & Ramanathan, 2017).
Anticancer Research
The exploration of piperazine derivatives in anticancer research has led to the identification of compounds with potential activity against cancer cells. A study synthesizing Mannich bases from a leading compound known for its anticancer activities reported moderate cytotoxic activity against prostate cancer cell lines, demonstrating the versatility of piperazine derivatives in oncological research (Demirci & Demirbas, 2019).
properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,17-4-2-1-3-5-17)25-14-12-24(13-15-25)19-7-6-18(22-23-19)21-16-8-10-20-11-9-16/h1-11H,12-15H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUPZPNAKJGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

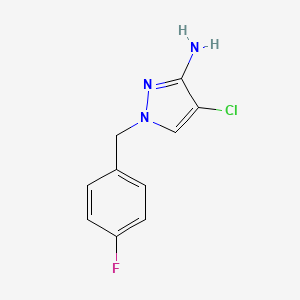
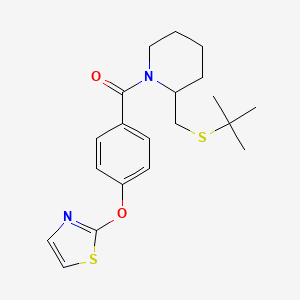
![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
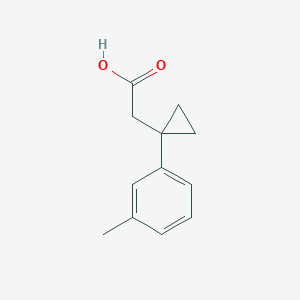
![N-(2-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2832577.png)
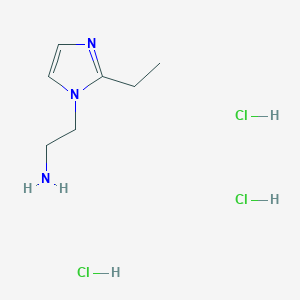
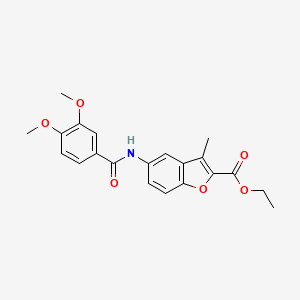
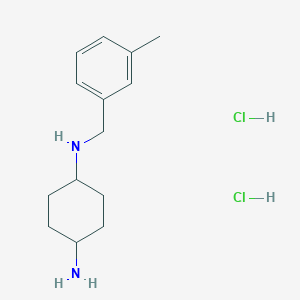
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2832585.png)
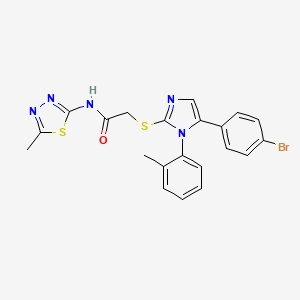
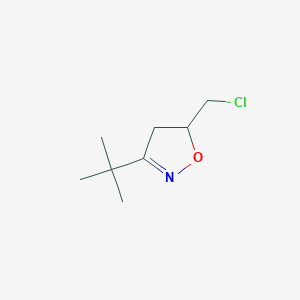
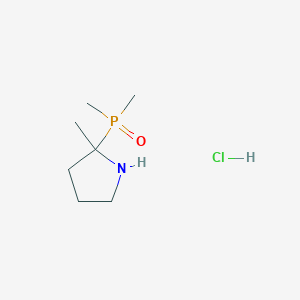
![ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate](/img/structure/B2832590.png)
